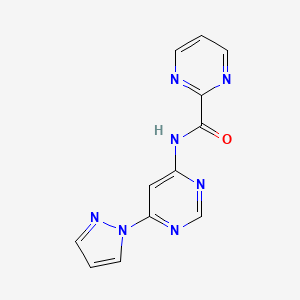

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is of interest as a tridentate ligand for the synthesis of transition metal coordination compounds .

Synthesis Analysis

The synthesis of such compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Routes were proposed for the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring bound to a phenyl group . The structure of similar compounds has been determined by X-ray diffraction method .

Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, using a heterocyclic system and multicomponent approach . Nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a novel series of derivatives, including N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide, evaluating their anticancer and anti-inflammatory activities. These compounds have shown promising results in inhibiting certain cancer cell lines and 5-lipoxygenase, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

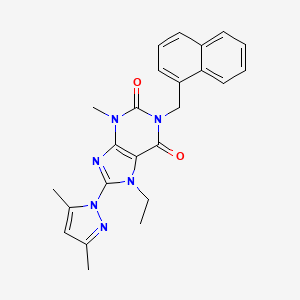

Another study focused on the synthesis and biological activity of derivatives, highlighting their in vitro antiviral and antitumor properties. Specifically, guanosine analogues within this series demonstrated significant activity against measles and moderate antitumor effects against leukemia (Petrie et al., 1985).

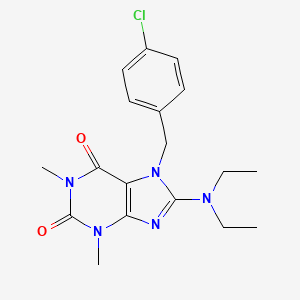

A research on mono-α-carbamoylethylthio-substituted pyrazolo[3,4-d]pyrimidines revealed that specific substitutions can enhance the antagonist activity at the A1 adenosine receptor, suggesting a potential for developing targeted therapies (Quinn et al., 1991).

Synthesis Techniques and Applications

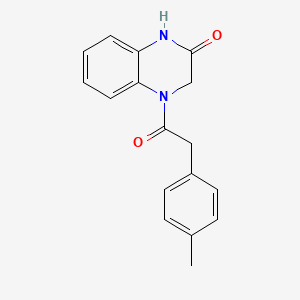

Innovative synthesis methods have been developed to create antipyrinyl-pyrazolo[1,5-a]pyrimidines, demonstrating significant anti-inflammatory and anti-cancer activities. These findings support the compound's applicability in designing new therapeutic agents (Kaping et al., 2020).

Structural elucidation and in vitro antitumor activities of some pyrazolopyrimidines and Schiff Bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides were examined, showcasing the potential of these compounds in cancer treatment (Hafez et al., 2013).

Mechanism of Action

Future Directions

The synthesis of such hybrid compounds as 2,4 (6)-bis (pyridin- 2-yl)pyrimidines, 6 (4)- (1 H -pyrazol-1-yl)-2- (pyridin-2-yl)- pyrimidines, 2- (1 H -pyrazol-1-yl)-4 (6)- (pyridin-2-yl)pyrimidines, and 2,4 (6)-bis (1H-pyrazol-1-yl)pyrimidines, and their use as ligands for the subsequent synthesis of coordination compounds of transition metals is promising .

Properties

IUPAC Name |

N-(6-pyrazol-1-ylpyrimidin-4-yl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N7O/c20-12(11-13-3-1-4-14-11)18-9-7-10(16-8-15-9)19-6-2-5-17-19/h1-8H,(H,15,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMWEVXUFYEKGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2688045.png)

![ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate](/img/structure/B2688049.png)

![N-benzyl-3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2688051.png)

![N'-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2688053.png)

![2-Chloro-N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]acetamide](/img/structure/B2688059.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2688060.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2688063.png)